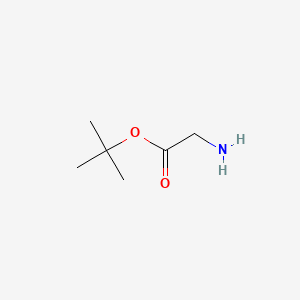

Glycine tert-butyl ester

Descripción

The exact mass of the compound tert-Butyl 2-aminoacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMDMGHPMLKLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214823 | |

| Record name | Glycine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-74-2 | |

| Record name | Glycine tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glycine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218) tert-butyl ester is a pivotal derivative of the amino acid glycine, widely employed in organic synthesis, particularly in the realm of peptide chemistry and pharmaceutical development. Its strategic application stems from the protective nature of the tert-butyl group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its role in synthetic strategies.

Core Properties of Glycine Tert-Butyl Ester

This compound is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability and ease of handling as a crystalline solid.[1][2][3] The free ester is a liquid at room temperature.[4][5]

Physical Properties

The physical characteristics of both the free ester and its hydrochloride salt are summarized below.

Table 1: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride |

| Appearance | Colorless liquid | White to off-white crystalline powder[1][6] |

| Molecular Formula | C₆H₁₃NO₂[7] | C₆H₁₄ClNO₂[8] |

| Molecular Weight | 131.17 g/mol [7] | 167.63 g/mol [8] |

| Boiling Point | 65-67 °C at 20 mmHg[4][6]29-31 °C at 3 hPa[5] | 247.17 °C at 760 mmHg (Predicted)[2] |

| Melting Point | 148-150 °C[5] | 141-143 °C[2][9][10] |

| Density | 0.96 g/cm³ at 20 °C[5] | 1.062 g/cm³ (Predicted)[2] |

| Refractive Index (n²⁰D) | 1.4237[4] | 1.522 (Predicted)[2] |

Solubility

Table 2: Solubility Profile

| Compound | Soluble In | Sparingly/Slightly Soluble In | Insoluble In |

| This compound | Acetone (B3395972), Methanol[11] | Ethanol[11] | Water[11] |

| This compound HCl | Water, Methanol (B129727), Ethanol[1][2] | - | Ether, n-hexane[1] |

Spectral Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive structural confirmation.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Group | Approximate Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH ₃)₃ (tert-butyl) | ~1.47 | Singlet |

| ¹H | -CH ₂-NH₂ (alpha-protons) | ~3.32 | Singlet |

| ¹H | -CH₂-NH ₂ (amine protons) | Variable (broad singlet) | Singlet |

| ¹³C | -C (CH₃)₃ (quaternary carbon) | ~81.0 | - |

| ¹³C | -C(C H₃)₃ (methyl carbons) | ~28.0 | - |

| ¹³C | -C H₂-NH₂ (alpha-carbon) | ~44.0 | - |

| ¹³C | -C =O (carbonyl carbon) | ~173.0 | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

N-H stretch: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Sharp peaks around 2850-2980 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretch: Bands in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (131.17).

Chemical Properties and Reactivity

Role as a Protecting Group

The primary chemical utility of this compound lies in the protective nature of the tert-butyl group.[6] This group is highly stable under neutral and basic conditions, making it an ideal choice for protecting the carboxylic acid of glycine during multi-step syntheses, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[6] The steric hindrance provided by the bulky tert-butyl group shields the ester's carbonyl carbon from nucleophilic attack.[6]

Acid-Catalyzed Deprotection

The tert-butyl ester group is readily cleaved under acidic conditions to regenerate the free carboxylic acid.[12] This lability is due to the formation of a stable tertiary carbocation (tert-butyl cation) upon protonation of the ester oxygen.[12][13]

Common reagents for deprotection include:

-

Trifluoroacetic acid (TFA): Often used neat or in a solvent like dichloromethane (B109758) (DCM).[13]

-

Formic acid: A milder option suitable for sensitive substrates.[12]

-

Anhydrous HCl: Can be used in various organic solvents.[12]

-

Lewis acids: Zinc bromide (ZnBr₂) can be employed for chemoselective deprotection.[14]

The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the carbon-oxygen bond to form the carboxylic acid and a tert-butyl cation. The cation is then typically neutralized by deprotonation to form isobutene.[13][15]

Caption: Role of this compound in peptide synthesis.

Experimental Protocols

Synthesis via the Azidoacetate Route

A reliable method for preparing this compound is detailed in Organic Syntheses.[4] This two-step process begins with the synthesis of t-butyl azidoacetate, followed by its reduction to the desired product.

Step A: Synthesis of t-Butyl Azidoacetate

-

Reaction Setup: In a 300-mL round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of t-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 mL of 60% (v/v) acetone-water.[4]

-

Reflux: Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.[4]

-

Workup: Distill off the acetone and add 15 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25-mL portions of ether.[4]

-

Drying and Distillation: Combine the organic layers and dry over anhydrous sodium sulfate. Distill off the ether and fractionate the residual oil under reduced pressure to collect t-butyl azidoacetate.[4]

Step B: Synthesis of Glycine t-Butyl Ester

-

Hydrogenation Setup: In a 500-mL suction filtration flask equipped with a gas inlet tube and a magnetic stirrer, place a solution of 28.9 g (0.18 mole) of t-butyl azidoacetate in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.[4]

-

Hydrogenation: Sweep the flask with nitrogen for 5 minutes, then replace with hydrogen. Pass hydrogen over the stirred mixture for 10 hours.[4]

-

Isolation of Phosphite (B83602) Salt: Displace the hydrogen with nitrogen, filter off the catalyst, and add 15 g (0.18 mole) of phosphorous acid to the filtrate. Warm to dissolve, then cool to room temperature. Add 150 mL of ether slowly and cool at 0°C for 12 hours to precipitate the glycine t-butyl ester phosphite.[4]

-

Liberation of Free Ester: Add the phosphite salt (32 g, 0.15 mole) to a well-cooled 6N sodium hydroxide (B78521) solution with stirring until dissolved.[4]

-

Extraction and Purification: Extract the solution with three 20-mL portions of ether. Dry the combined ether extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue to yield pure this compound.[4]

Caption: Workflow for the synthesis of this compound.

Purification Protocols

Distillation of the Free Base

To obtain high-purity this compound, distillation under reduced pressure is effective for separating it from non-volatile impurities.[6]

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and gently heat the flask.

-

Collect the fraction boiling at the appropriate temperature and pressure (e.g., 65-67 °C at 20 mmHg).[4]

Recrystallization of the Hydrochloride Salt

The hydrochloride salt is typically purified by precipitation or recrystallization.[6]

-

Dissolve the crude this compound (free base) in a suitable anhydrous organic solvent, such as diethyl ether.[6]

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate out as a white solid.[6]

-

Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

Conclusion

This compound and its hydrochloride salt are indispensable reagents in modern organic and medicinal chemistry. A thorough understanding of their physical properties, solubility, and chemical reactivity—particularly the stability of the tert-butyl ester under basic conditions and its lability in acid—is essential for its successful application in complex synthetic pathways. The provided protocols offer reliable methods for its synthesis and purification, ensuring high-quality material for research and development endeavors.

References

- 1. Glycine tert butyl ester hydrochloride 27532-96-3 [cds-bsx.com]

- 2. This compound hydrochloride [chembk.com]

- 3. CAS 27532-96-3: this compound hydrochloride [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl glycinate CAS 6456-74-2 | 818213 [merckmillipore.com]

- 6. This compound hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 7. This compound | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound hydrochloride, 97% 27532-96-3 India [ottokemi.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. Acids - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Glycine tert-butyl ester hydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine (B1666218) tert-butyl ester hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental procedures, with a focus on its role in peptide synthesis.

Core Chemical and Physical Properties

Glycine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the glycine molecule. This protection is crucial in preventing unwanted side reactions during chemical synthesis, particularly in the stepwise assembly of peptides.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 27532-96-3 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 141-143 °C | |

| Solubility | Soluble in water and polar organic solvents. | [3] |

| InChI Key | OSWULUXZFOQIRU-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Characteristic signals for the tert-butyl group protons (a singlet) and the α-protons of the glycine backbone. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbon of glycine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bonds of the ammonium (B1175870) group, the C=O stretch of the ester, and C-O stretching frequencies. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (this compound) is observed. |

Applications in Research and Development

The primary application of this compound hydrochloride is as a building block in peptide synthesis .[2] The tert-butyl ester protects the C-terminus of glycine, allowing for the sequential addition of other amino acids to the N-terminus. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).

Beyond its role in standard peptide synthesis, this compound is also utilized in:

-

Prodrug Development: It can be incorporated into drug molecules to enhance their bioavailability. The ester linkage can be cleaved in vivo by esterases to release the active drug.[2]

-

Synthesis of Bioactive Molecules: It serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and bioactive compounds beyond peptides.[2]

-

Biochemical Assays: Researchers use it in studies of enzyme activity and protein interactions, contributing to the understanding of metabolic pathways.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis involves the esterification of glycine. One method is the acid-catalyzed reaction of glycine with tert-butyl acetate.

Protocol: Acid-Catalyzed Esterification

-

Suspend glycine in tert-butyl acetate.

-

Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, at 0°C.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with water and wash with a dilute acid solution.

-

Adjust the pH of the aqueous layer to ~9 with a base (e.g., 10% sodium carbonate solution).

-

Extract the free this compound with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free ester as an oil.

-

Dissolve the free ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration and dry under vacuum.

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester is readily cleaved under acidic conditions, a process known as acidolysis.

Protocol: Acidolytic Deprotection

-

Dissolve the N-protected peptide containing the this compound in dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

-

Stir the solution at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected peptide.

Visualized Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a glycine residue into a growing peptide chain on a solid support using an N-terminally protected glycine, with the C-terminus activated for coupling. While this compound hydrochloride is used in solution-phase synthesis, the principle of protecting the C-terminus is fundamental and analogous in SPPS where the C-terminal amino acid is anchored to the resin.

Biological Significance: Role as a Glycine Prodrug in Neurotransmission

This compound hydrochloride can act as a prodrug, delivering glycine to biological systems. Glycine itself is an important neurotransmitter, particularly in the brainstem and spinal cord, where it typically has an inhibitory function in the adult central nervous system.[5] The signaling pathway involves glycine receptors (GlyRs), which are ligand-gated chloride ion channels.

In this pathway, this compound hydrochloride is hydrolyzed by esterases in the body to release glycine.[1] Glycine then acts as a neurotransmitter by binding to Glycine Receptors (GlyRs) on the postsynaptic membrane.[6] This binding opens the ion channel, leading to an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and results in an inhibitory signal.

References

- 1. Glycine t-butyl ester hydrochloride | 27532-96-3 | FG23689 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glycine as a neurotransmitter in the forebrain: a short review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Structure and Spectral Data of Glycine Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of Glycine (B1666218) tert-butyl ester. The information is curated for professionals in research and development, particularly in the fields of peptide synthesis and drug discovery. This document presents key data in a structured format, details relevant experimental protocols, and includes visualizations to clarify complex processes.

Chemical Structure and Properties

Glycine tert-butyl ester, with the chemical formula C6H13NO2, is the ester of the amino acid glycine and tert-butanol.[1] Its structure features a bulky tert-butyl group protecting the carboxylic acid functionality of glycine. This characteristic is pivotal in its primary application as a protected amino acid in peptide synthesis.[2] The hydrochloride salt form is also commonly used.[2][3]

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-aminoacetate | [1] |

| CAS Number | 6456-74-2 | [1] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Monoisotopic Mass | 131.094628657 Da | [1] |

| Boiling Point | 65-67 °C at 20 mmHg | [4] |

| Melting Point (HCl salt) | 141-143 °C | [5] |

Spectral Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR Spectral Data (this compound hydrochloride in CDCl₃ & DMSO-d₆): [6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

| ~3.8 | Singlet | 2H | Methylene (-CH₂-) |

¹³C NMR Spectral Data: [2]

| Chemical Shift (δ) ppm | Assignment |

| ~28 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

| ~43 | α-carbon (-CH₂-) |

| ~82 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~169 | Carbonyl carbon (-C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The data below is for this compound hydrochloride.[3]

| Frequency (cm⁻¹) | Assignment |

| ~3400-2500 | N-H and O-H stretching (broad, characteristic of amino acid salts) |

| ~2980 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1590 | N-H bending |

| ~1240, 1160 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

| m/z | Assignment |

| 132.1 | [M+H]⁺ |

| 76.1 | [M - C(CH₃)₃ + H]⁺ (loss of tert-butyl group) |

| 57.1 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-butyl chloroacetate (B1199739) with an ammoniating agent.[7]

Materials:

-

tert-Butyl chloroacetate

-

Liquid ammonia (B1221849)

-

Methyl tert-butyl ether (MTBE) or other suitable solvent (e.g., tetrahydrofuran, cyclohexane)[7]

Procedure: [7]

-

In a suitable reactor, dissolve tert-butyl chloroacetate in the chosen solvent (e.g., a ratio of 1g to 1-30 mL of solvent).

-

Cool the mixture and introduce liquid ammonia while stirring.

-

Allow the reaction to warm to the desired temperature (e.g., 10°C) and maintain for a set period.

-

After the reaction is complete, filter the mixture to remove the ammonium (B1175870) chloride byproduct.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by distillation to obtain pure this compound.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Acquisition of Spectral Data

Detailed experimental protocols for the acquisition of the specific spectral data presented are often not fully disclosed in publicly available sources. However, standard procedures for NMR, IR, and MS analysis would be followed.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a small amount of this compound or its hydrochloride salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Instrument: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences.

-

Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).

General Protocol for FTIR:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. For ATR-IR, the neat sample can be used.[3]

-

Instrument: Use a Fourier-transform infrared spectrometer.[3]

-

Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

General Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, resulting in the mass spectrum.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in peptide chemistry.[2] The tert-butyl ester serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily cleaved with acid.[2] This allows for the controlled formation of peptide bonds at the N-terminus of the glycine moiety. Its use is significant in the synthesis of active pharmaceutical ingredients (APIs).[2] The incorporation of the this compound moiety can also modulate the lipophilicity of a molecule, which can influence its pharmacokinetic properties.[2]

The logical relationship of its utility in peptide synthesis is outlined in the diagram below.

References

- 1. This compound | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 3. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CN101239922A - A kind of production technology of this compound suitable for industrial production - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of Glycine Tert-butyl Ester as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycine (B1666218) tert-butyl ester, a pivotal protecting group in modern organic synthesis, particularly in the realm of peptide chemistry and pharmaceutical development. This document details its synthesis, deprotection, stability, and strategic application, supported by experimental protocols and quantitative data to facilitate its effective use in research and development.

Introduction: The Strategic Importance of Protecting Groups in Synthesis

In multi-step organic synthesis, the selective masking and demasking of reactive functional groups is paramount to achieving desired chemical transformations with high yield and purity. Protecting groups serve as temporary shields, preventing specific functionalities from participating in reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.

Glycine, the simplest amino acid, is a fundamental building block in the synthesis of peptides and various pharmaceutical agents. The protection of its carboxylic acid moiety is crucial to control its reactivity during peptide bond formation and other synthetic manipulations. The tert-butyl ester stands out as a widely utilized protecting group for carboxylic acids due to its unique combination of stability and selective lability.

The tert-butyl group's steric bulk effectively hinders nucleophilic attack at the ester's carbonyl carbon, rendering it stable under a wide range of reaction conditions, including those that are basic or nucleophilic.[1] This stability is a cornerstone of the widely employed Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] Conversely, the tert-butyl ester can be readily cleaved under acidic conditions via a mechanism involving the formation of a stable tertiary carbocation, a process that leaves many other protecting groups, such as the base-labile Fmoc group, intact.[2][3]

Physicochemical Properties

Understanding the physical and chemical properties of glycine tert-butyl ester and its common salt form is essential for its proper handling, storage, and application in synthesis.

| Property | This compound | This compound hydrochloride |

| CAS Number | 6456-74-2[4] | 27532-96-3[5] |

| Molecular Formula | C₆H₁₃NO₂[6] | C₆H₁₄ClNO₂[5] |

| Molecular Weight | 131.17 g/mol [6] | 167.63 g/mol [5] |

| Appearance | Colorless liquid | White to off-white crystalline solid[7] |

| Boiling Point | 65-67 °C (20 mmHg)[8] | Not applicable |

| Melting Point | Not applicable | 141-143 °C |

| Solubility | Soluble in organic solvents | Soluble in polar solvents, enhanced water solubility[7] |

Synthesis of this compound: Protection of the Carboxyl Group

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the starting materials, scale, and desired purity.

A direct and efficient method for the preparation of this compound involves the acid-catalyzed transesterification of glycine with tert-butyl acetate.[1] This method is advantageous as it bypasses the need for pre-protection of the amino group.

Reaction Scheme:

References

- 1. This compound hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Glycine t-butyl ester hydrochloride | 27532-96-3 | FG23689 [biosynth.com]

- 6. This compound | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 27532-96-3: this compound hydrochloride [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Glycine tert-butyl Ester in Peptide Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine (B1666218) tert-butyl ester is a pivotal building block in modern peptide chemistry, primarily serving as a C-terminal protecting group for the amino acid glycine. Its strategic importance lies in the unique stability of the tert-butyl ester group, which is robust under the basic and nucleophilic conditions typical of peptide chain elongation while being readily cleavable under acidic conditions. This attribute makes it an essential component of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and application in peptide synthesis, complete with detailed experimental protocols and quantitative data to support researchers in its effective utilization.

Introduction: The Role of Glycine tert-butyl Ester in Peptide Synthesis

In the complex, multi-step process of synthesizing peptides, protecting reactive functional groups is paramount to prevent unwanted side reactions and ensure the correct amino acid sequence. The carboxylic acid group of an amino acid must be masked, or "protected," to prevent it from reacting during the activation and coupling of the subsequent amino acid's carboxyl group.

The tert-butyl ester of glycine provides this crucial protection. The bulky tert-butyl group imparts significant steric hindrance, shielding the ester's carbonyl carbon from nucleophilic attack under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment).[1] This stability is a cornerstone of the Fmoc/tBu orthogonal protection strategy, which relies on the differential lability of protecting groups to acidic and basic environments.[1] While the N-terminal Fmoc group is removed with a base, the C-terminal tert-butyl ester and other acid-labile side-chain protecting groups (e.g., Boc, tBu ethers) remain intact until the final cleavage step, where the completed peptide is liberated from the solid support and deprotected using a strong acid like trifluoroacetic acid (TFA).[1][2]

This compound is typically used in its hydrochloride salt form, which protonates the amino group, rendering it non-nucleophilic and preventing self-polymerization.[1] Prior to use in a coupling reaction, the free amine is generated in situ by treatment with a non-nucleophilic base.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its application.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 27532-96-3 | [3] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3] |

| Molecular Weight | 167.63 g/mol | [3] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 141-143 °C | [4] |

| Solubility | Soluble in water and methanol | [4] |

| Storage Temp. | -20°C | [4] |

Table 2: Summary of Synthesis and Purity Data

| Process | Method | Reported Yield | Reported Purity | Source |

| Synthesis | From tert-butyl chloroacetate (B1199739) and sodium azide (B81097), followed by reduction | 50-55% (overall) | Not specified | [5] |

| Synthesis | From potassium phthalimide (B116566) and tert-butyl chloroacetate | 95-98% | 96-97% (crude) | [6] |

| Purification | Recrystallization of the above product from n-heptane | 85-95% | >99.5% | [6] |

| Peptide Synthesis | Fmoc-SPPS using standard vs. purified Fmoc-amino acids | Not Applicable | 53.49% vs. 68.08% (crude peptide) | [7] |

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and its use in peptide synthesis.

Synthesis of this compound from tert-Butyl Chloroacetate

This two-step method involves the formation of t-butyl azidoacetate, followed by its reduction to the target amine.[5]

Step A: Synthesis of t-Butyl Azidoacetate

-

In a round-bottomed flask equipped with a reflux condenser, combine t-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 mL of 60% (v/v) acetone-water.

-

Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.

-

After reflux, distill off the acetone. Add 15 mL of water to the remaining mixture.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25-mL portions of ether.

-

Combine the organic layers and wash them with two 25-mL portions of saturated sodium chloride solution, followed by one 25-mL portion of water. Dry the ether solution over anhydrous sodium sulfate.

-

Distill the ether and fractionate the residual oil under reduced pressure. Collect the fraction boiling from 33–41°C (1 mm.). The expected yield is approximately 92%.

Step B: Synthesis of this compound

-

In a 500-mL suction filtration flask placed on a magnetic stirrer, dissolve t-butyl azidoacetate (0.18 mole) in 150 mL of methanol.

-

Add 0.7 g of 10% palladium-on-charcoal catalyst.

-

Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed (approx. 4-5 hours).

-

Displace the hydrogen with nitrogen, then remove the catalyst by filtration, washing it with 5 mL of methanol.

-

Isolation as Phosphite (B83602) Salt (Optional but recommended for stability): Transfer the filtrate to an Erlenmeyer flask, add phosphorous acid (0.18 mole), and warm gently to dissolve. Cool the solution, add 150 mL of ether slowly, and cool at 0°C for 12 hours. Filter the precipitated phosphite salt, wash with ether, and dry.

-

Liberation of Free Ester: To a well-cooled 6N sodium hydroxide (B78521) solution (50 mL), add the phosphite salt (0.15 mole) with stirring until dissolved.

-

Extract the solution with three 20-mL portions of ether. Combine the extracts and dry over anhydrous sodium sulfate.

-

Remove the drying agent and solvent, and distill the final this compound. The expected yield is ~72% from the phosphite salt, resulting in an overall yield of 50-55%.[5]

Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support. Side chains of other amino acids are assumed to be protected with acid-labile groups (e.g., tBu).

Step 1: Resin Preparation

-

Place the desired amount of resin (e.g., 100-200 mg of Rink Amide resin) into a fritted reaction vessel.

-

Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).

-

Swell the resin in DMF for at least 30 minutes, then drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the N-terminus of the peptide-resin.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Gly-OH, 3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[7]

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[7]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Return to Step 2 for the next coupling cycle.

Final Cleavage and Deprotection

This procedure removes the completed peptide from the resin and simultaneously cleaves the tert-butyl and other acid-labile side-chain protecting groups.

-

After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.[8]

-

Prepare a fresh cleavage cocktail in a fume hood. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[2][8] TIS and water act as scavengers to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Cysteine.[2][9]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7]

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[7][10]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[10]

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the protection of glycine as a tert-butyl ester and its subsequent deprotection.

Caption: The role of tert-butyl (tBu) side-chain protection in a standard Fmoc-SPPS cycle.

References

- 1. This compound hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2022219485A1 - A scalable process for the preparation of substantially pure this compound and its salt thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility and Stability of Glycine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Glycine (B1666218) tert-butyl ester hydrochloride, a critical reagent in peptide synthesis and drug development. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents key information in a structured format to support its effective use in a laboratory and manufacturing setting.

Solubility Profile

Glycine tert-butyl ester hydrochloride is characterized by its favorable solubility in polar solvents, a property attributed to its ionic hydrochloride salt form. Conversely, it exhibits poor solubility in non-polar organic solvents.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound hydrochloride is summarized in the table below. The data is presented at ambient temperature, unless otherwise specified.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 10 | Not Specified |

| Methanol | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Diethyl Ether | Poorly Soluble | Not Specified |

| n-Hexane | Poorly Soluble | Not Specified |

Stability Profile

This compound hydrochloride is a relatively stable compound under standard storage conditions. Its stability is a key attribute for its application as a protecting group in multi-step organic synthesis, particularly in peptide chemistry.[2]

General Stability and Storage

For optimal stability, this compound hydrochloride should be stored in a cool, dry place, protected from light.[1] Recommended storage conditions are often cited as refrigerated temperatures (0–8 °C). The compound is stable under basic and nucleophilic conditions, a crucial feature for its use in Fmoc-based solid-phase peptide synthesis where it resists cleavage during the basic deprotection of the Fmoc group.[2]

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound hydrochloride is acid-catalyzed hydrolysis of the tert-butyl ester. This reaction is facile due to the formation of a stable tert-butyl carbocation intermediate. The final products of this hydrolysis are glycine and tert-butanol. This lability in acidic conditions is the basis for its use as a carboxyl-protecting group, as it can be selectively removed under mild acidic conditions without affecting other acid-labile protecting groups.

The diagram below illustrates the accepted mechanism for the acid-catalyzed hydrolysis of this compound hydrochloride.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and the assessment of stability for this compound hydrochloride.

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound hydrochloride in various solvents.

Caption: Workflow for equilibrium solubility determination.

Methodology:

-

Temperature Equilibration: Equilibrate the chosen solvent to the desired temperature (e.g., 25 °C) in a thermostatically controlled environment.

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of the equilibrated solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately determine the concentration of this compound hydrochloride in the clear supernatant.

-

Gravimetric Analysis: A known volume of the supernatant is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solid is determined.

-

Chromatographic Analysis (HPLC): A suitable aliquot of the supernatant is diluted and analyzed using a validated HPLC method (see section 3.2.2). The concentration is determined by comparison to a standard curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL).

Protocol for Stability Assessment

A stability-indicating method is crucial for accurately assessing the stability of this compound hydrochloride. This involves developing an analytical method that can separate the intact compound from its potential degradation products.

Caption: Workflow for stability assessment.

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

The following is a starting point for developing a stability-indicating HPLC method for this compound hydrochloride. Method optimization will be required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be capable of separating the polar glycine degradant from the more retained this compound hydrochloride.

Conclusion

This compound hydrochloride is a key building block in modern organic and medicinal chemistry, valued for its solubility in polar solvents and its predictable stability profile. Its utility as a carboxyl protecting group is derived from its stability to basic and nucleophilic conditions, coupled with its clean cleavage under mild acidic conditions. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the handling, analysis, and application of this important compound. For critical applications, it is recommended that the data presented herein be supplemented with in-house experimental verification.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Glycine Tert-Butyl Ester

For researchers, scientists, and professionals in drug development, the strategic use of protected amino acids is fundamental to the successful synthesis of peptides and other complex molecules. Among these, Glycine (B1666218) tert-butyl ester and its hydrochloride salt stand out as indispensable building blocks. This technical guide provides an in-depth exploration of the core principles governing the use of Glycine tert-butyl ester in synthesis, offering a comprehensive overview of its properties, synthesis, and applications, with a focus on practical, actionable data and protocols.

Physicochemical Properties: A Foundation for Application

This compound is valued for its specific physicochemical properties that render it stable under certain conditions and easily deprotected under others. The hydrochloride salt is commonly used to improve its stability and handling characteristics.[1][2] A summary of key quantitative data is presented below.

| Property | This compound | This compound hydrochloride | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [3][4] |

| Appearance | - | White to off-white crystalline powder | [2][5] |

| Melting Point | - | 141-143 °C | [5] |

| Boiling Point | 65-67 °C at 20 mmHg | - | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide. | Soluble in water, methanol, and ethanol; poorly soluble in non-polar solvents like ether and n-hexane. | [2] |

The Tert-Butyl Ester: A Strategic Protecting Group

The primary role of the tert-butyl ester group in this compound is to protect the carboxylic acid functionality of the glycine molecule.[5] This protection is crucial during chemical reactions, such as peptide bond formation, as it prevents the carboxyl group from participating in unintended side reactions.[5] The bulky nature of the tert-butyl group provides steric hindrance, shielding the carbonyl carbon from nucleophilic attack.[5]

Orthogonal Protection Strategy in Peptide Synthesis

This compound is a key component in the widely employed Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[5] This strategy relies on the differential lability of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the acid-labile side-chain protecting groups, such as the tert-butyl ester.

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The tert-butyl ester, on the other hand, is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[6] This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage from the solid support.[6]

Synthesis of this compound and its Hydrochloride Salt

Several methods exist for the synthesis of this compound and its subsequent conversion to the hydrochloride salt. The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis via Tert-Butyl Chloroacetate (B1199739)

A common and reliable method involves the reaction of tert-butyl chloroacetate with sodium azide (B81097) to form tert-butyl azidoacetate, followed by catalytic hydrogenation to yield this compound.[1]

Experimental Protocol: Synthesis from Tert-Butyl Chloroacetate

Step 1: Synthesis of tert-Butyl Azidoacetate [1]

-

In a round-bottomed flask equipped with a reflux condenser, combine tert-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 mL of 60% (v/v) acetone-water.

-

Heat the mixture under reflux for 18 hours.

-

Distill off the acetone (B3395972) and add 15 mL of water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25 mL portions of ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

-

Fractionally distill the residual oil under reduced pressure to obtain tert-butyl azidoacetate. (Yield: 92%).

Step 2: Synthesis of this compound [1]

-

In a suitable flask, dissolve tert-butyl azidoacetate (0.18 mole) in 150 mL of methanol.

-

Add 0.7 g of 5% palladium-on-charcoal catalyst.

-

Sweep the flask with nitrogen, then replace with a hydrogen atmosphere.

-

Stir the mixture under a hydrogen atmosphere for 10 hours.

-

Remove the catalyst by filtration and wash with methanol.

Step 3: Formation of this compound hydrochloride [5]

-

Dissolve the crude this compound in anhydrous ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and dry under vacuum.

Key Reactions and Experimental Protocols

N-Terminal Protection of this compound

Before its use in peptide synthesis, the N-terminus of this compound is typically protected, most commonly with a Boc (tert-butoxycarbonyl) or Fmoc group.

Experimental Protocol: Synthesis of N-Boc-Glycine tert-butyl ester [7]

-

Suspend this compound hydrochloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0-1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add triethylamine (B128534) (2.0-2.2 equivalents) dropwise.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Perform an aqueous workup, washing the organic layer with water until the aqueous layer is neutral, followed by a brine wash.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Peptide Coupling

Once the N-terminus is protected, the resulting N-protected this compound can be used in peptide coupling reactions. The carboxyl group of the N-protected amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain.

General Experimental Protocol: Peptide Coupling

-

Dissolve the N-protected this compound (1 equivalent) and a coupling reagent (e.g., HBTU, HATU; 1 equivalent) in a suitable solvent like DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the solution.

-

Add the resin-bound peptide with a free N-terminus to the activated amino acid solution.

-

Allow the reaction to proceed with agitation until completion (monitoring by a colorimetric test such as the Kaiser test).

-

Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

Deprotection of the Tert-Butyl Ester Group

The final step in many synthetic strategies involving this compound is the removal of the tert-butyl protecting group to reveal the free carboxylic acid. This is typically achieved under strong acidic conditions.

Experimental Protocol: Tert-Butyl Ester Deprotection [5]

-

Suspend the protected peptide-resin in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Following complete deprotection, the TFA and DCM can be removed under reduced pressure.

-

The deprotected peptide is often precipitated from the cleavage cocktail using cold diethyl ether.

Conclusion

This compound is a versatile and indispensable tool in modern organic and medicinal chemistry. Its strategic use as a protected form of glycine, particularly within the robust Fmoc/tBu orthogonal protection strategy, enables the efficient and controlled synthesis of complex peptides and other bioactive molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reaction protocols is paramount for researchers and scientists aiming to leverage this fundamental building block in their synthetic endeavors. This guide provides a solid foundation of technical information to facilitate the successful application of this compound in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Glycine tert butyl ester hydrochloride 27532-96-3 [cds-bsx.com]

- 3. This compound | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Glycine tert-Butyl Ester Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine tert-butyl ester hydrochloride is a widely utilized reagent in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Its role as a protected amino acid makes it a valuable building block in the construction of complex molecules. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound hydrochloride, compiled from available safety data sheets and chemical databases. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound safely.

Hazard Identification and Classification

There are some discrepancies in the classification of this compound hydrochloride across different suppliers and databases. While some sources indicate no known hazards, a significant number of notifications to the ECHA Classification & Labelling (C&L) Inventory classify it as an irritant.[1] Therefore, it is prudent to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.

The following table summarizes the GHS classification information based on the more conservative data available.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | GHS07 | Warning[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | GHS07 | Warning[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] | GHS07 | Warning[1][2] |

Precautionary Statements: [1][2]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 167.63 g/mol | [1][3] |

| Appearance | White crystalline powder or solid | [4][5][6] |

| Melting Point | 138 - 142 °C (280.4 - 287.6 °F) | [4] |

| Solubility | Soluble in water and methanol. | [2] |

| Hygroscopicity | Hygroscopic | [5] |

Toxicology Profile

Detailed toxicological studies on this compound hydrochloride are not widely available in the public domain. However, based on available safety data sheets, the acute toxicity is considered to be low.

Table 3: Acute Toxicity Data

| Route of Exposure | Endpoint | Value | Remarks | Reference |

| Oral | ATE | > 2000 mg/kg | Based on ATE data, the classification criteria are not met. | [4] |

| Dermal | ATE | > 2000 mg/kg | Based on ATE data, the classification criteria are not met. | [4] |

ATE: Acute Toxicity Estimate

Experimental Protocols for Safety Assessment

While specific experimental reports on the toxicology of this compound hydrochloride were not found, the following are generalized methodologies based on OECD guidelines for assessing the types of hazards identified.

Acute Oral Toxicity (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Procedure: A single dose of the substance is administered by gavage to the animals. The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test population) is estimated. For this compound hydrochloride, the ATE suggests an LD50 > 2000 mg/kg.[4]

Skin Irritation (Following OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation.

-

Test System: Typically, albino rabbits are used.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch. The patch is removed after a specified period (usually 4 hours), and the skin is evaluated for signs of irritation (erythema and edema) at various time points.

-

Endpoint: The substance is classified as a skin irritant if it produces a certain level of skin reaction.

Eye Irritation (Following OECD Guideline 405)

-

Objective: To determine the potential of the substance to cause serious eye irritation.

-

Test System: Typically, albino rabbits are used.

-

Procedure: A small amount of the substance is instilled into one eye of the animal. The other eye serves as a control. The eyes are examined for signs of irritation (redness, swelling, corneal opacity) at specific intervals.

-

Endpoint: The substance is classified as a serious eye irritant based on the severity and persistence of the observed eye reactions.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the quality of the compound.

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for dusts should be worn.[7]

Handling Procedures:

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

-

Store in a dry, cool, and well-ventilated place.[4]

-

Some sources recommend storage at or below 5°C (41°F).[7]

-

The compound is hygroscopic; protect from moisture.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Table 4: First Aid Procedures

| Route of Exposure | Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [7] |

Accidental Release Measures

-

Small Spills: Use appropriate tools to sweep up the material and place it in a suitable container for disposal.[7] Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Use a shovel to place the material into a convenient waste disposal container.[7]

-

Prevent entry into waterways, sewers, basements, or confined areas.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]

Visualization of Safety Protocols

Safety and Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound hydrochloride.

First Aid Decision Tree

Caption: A decision tree outlining the initial first aid response to different routes of exposure to this compound hydrochloride.

References

- 1. This compound hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine tert butyl ester hydrochloride manufacturers and suppliers in india [chemicalbook.com]

- 3. Glycine t-butyl ester hydrochloride | 27532-96-3 | FG23689 [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Tert-Butyl Esters in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the tert-butyl (tBu) ester as a protecting group for carboxylic acids represents a pivotal moment in the advancement of amino acid chemistry and solid-phase peptide synthesis (SPPS). Its unique combination of stability under a wide range of synthetic conditions and its facile, selective removal under mild acidic conditions has established it as an indispensable tool for chemists. This technical guide provides a comprehensive overview of the discovery, significance, and application of tert-butyl esters in the synthesis of peptides and complex organic molecules. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of key chemical pathways are presented to equip researchers with the practical knowledge to effectively utilize this versatile protecting group.

Discovery and Significance

The utility of tert-butyl esters in peptide synthesis was recognized for their ability to protect the carboxylic acid functionality of amino acids while avoiding the side reactions commonly encountered with alkaline hydrolysis used for other ester types.[1] The bulky nature of the tert-butyl group provides substantial steric hindrance, rendering the ester exceptionally stable to a wide array of nucleophiles and basic conditions.[2] This stability is crucial in the context of Fmoc-based solid-phase peptide synthesis, where the repetitive use of basic conditions (typically piperidine) for the removal of the Nα-Fmoc protecting group is required.[3][4] The tert-butyl ester remains intact during these steps, ensuring the integrity of the peptide chain.

The key to the success of the tert-butyl ester lies in its acid lability. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free carboxylic acid.[1][5] This cleavage proceeds through a stable tertiary carbocation intermediate, a mechanism that is highly specific and efficient.[2] This orthogonal stability profile—stable to base, labile to acid—is the foundation of the widely adopted Fmoc/tBu strategy in SPPS, which allows for the selective deprotection of the N-terminus and the side chains/C-terminus at different stages of the synthesis.[3][6][7]

Data Presentation: Synthesis and Deprotection of Tert-Butyl Esters

The following tables summarize quantitative data for the formation and cleavage of tert-butyl esters under various conditions, compiled from literature sources.

Table 1: Synthesis of Amino Acid Tert-Butyl Esters

| Amino Acid Derivative | Protection Method | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| N-Fmoc Amino Acids | Isobutylene (B52900), H₂SO₄ | Isobutylene, cat. H₂SO₄ | Dioxane | 48 | RT | >90 | [1] |

| Free Amino Acids | Tf₂NH/t-BuOAc | 1.1 eq. Tf₂NH | t-BuOAc | 0.5-5 | 0-RT | 68-99 | [8] |

| N-Boc-L-Alanine | (Boc)₂O, DMAP | (Boc)₂O, DMAP | CH₂Cl₂ | 2 | RT | 98 | [2] |

| Phenylacetic Acid | (Boc)₂O, DMAP | (Boc)₂O, DMAP | CH₂Cl₂ | 2 | RT | 98 | [2] |

Table 2: Deprotection of Tert-Butyl Esters

| Substrate | Deprotection Method | Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |

| Peptide-Resin (SPPS) | TFA Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 1-3 h | RT | >95 | [9] |

| Ugi Product | TFA Deprotection | 1:1 TFA/CH₂Cl₂ | CH₂Cl₂ | 5 h | RT | 93 | [10] |

| N-(PhF)-Alanine-tBu | Lewis Acid | ZnBr₂ | DCM | 24 h | RT | 75 | [2] |

| Aromatic t-Butyl Esters | Microwave-assisted | p-TsOH | None | 3-4 min | - | ~95 | [11] |

| Various t-Butyl Esters | Radical Cation | Magic Blue, Et₃SiH | CH₂Cl₂ | <1-14 h | RT | up to 95 | [12] |

Experimental Protocols

General Protocol for the Synthesis of N-Fmoc-Amino Acid Tert-Butyl Esters

This protocol describes a common method for the tert-butylation of N-Fmoc protected amino acids using isobutylene and an acid catalyst.

Materials:

-

N-Fmoc protected amino acid

-

Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Liquid isobutylene

-

Pressure vessel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Dissolve the N-Fmoc protected amino acid in dioxane in a pressure vessel.

-

Cool the solution in an ice bath and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Carefully add an excess of liquid isobutylene to the cooled solution.

-

Seal the pressure vessel and allow the reaction to stir at room temperature for 48-72 hours.

-

After the reaction is complete, carefully vent the vessel in a fume hood.

-

Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexane).

General Protocol for the Deprotection of Tert-Butyl Esters using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the cleavage of tert-butyl esters, commonly employed in the final step of Fmoc/tBu SPPS.

Materials:

-

Tert-butyl ester protected substrate (e.g., peptide-resin)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, optional)

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

-

Place the tert-butyl ester protected substrate in a suitable reaction vessel.

-

Prepare the cleavage cocktail. A common mixture for peptide cleavage is 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers depend on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the substrate.

-

Stir or agitate the mixture at room temperature for 1-3 hours.

-

Filter the reaction mixture to separate the cleaved product from the resin (if applicable).

-

Precipitate the cleaved product by adding the filtrate to a large volume of cold diethyl ether or MTBE.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with cold ether to remove residual scavengers and byproducts.

-

Dry the final product under vacuum.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the key chemical transformations involved in the protection and deprotection of carboxylic acids as tert-butyl esters.

Experimental Workflow

The following diagram illustrates the central role of tert-butyl esters in the Fmoc/tBu solid-phase peptide synthesis strategy.

Conclusion

The tert-butyl ester has proven to be a robust and reliable protecting group for carboxylic acids, fundamentally enabling the advancement of modern peptide synthesis and complex molecule construction. Its unique stability profile, characterized by resistance to basic and nucleophilic conditions while being selectively labile to mild acids, makes it an ideal component of orthogonal protection strategies. The Fmoc/tBu approach, which leverages these properties, has become the gold standard in solid-phase peptide synthesis. A thorough understanding of the principles, quantitative performance, and experimental protocols associated with tert-butyl esters is essential for researchers, scientists, and drug development professionals seeking to efficiently and effectively synthesize target molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Glycine tert-butyl ester hydrochloride: A Detailed Guide

Application Note & Protocol

This document provides detailed procedures for the synthesis of Glycine (B1666218) tert-butyl ester hydrochloride, a crucial intermediate in peptide synthesis and various other applications in pharmaceutical and organic chemistry.[1][2] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, which can be readily removed under acidic conditions.[3][4] This application note outlines a common and efficient synthetic route, including reaction conditions, purification methods, and characterization data.

Physicochemical Properties

| Property | Value | Reference |